2,4,4-Triethyl-1,3-benzoxazine
Overview
Description
2,4,4-Triethyl-1,3-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is part of the benzoxazine family, known for their unique properties and applications in various fields, including materials science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Triethyl-1,3-benzoxazine can be synthesized through a Mannich-like condensation reaction involving phenolic derivatives, formaldehyde, and primary amines. The reaction typically proceeds via the formation of an intermediate, which undergoes ring closure to form the benzoxazine structure .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Triethyl-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, particularly on the benzene ring, using reagents like bromine or nitric acid
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of halogenated or nitrated benzoxazine derivatives
Scientific Research Applications
2,4,4-Triethyl-1,3-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polybenzoxazines, which are high-performance thermosetting resins.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 2,4,4-Triethyl-1,3-benzoxazine involves its ability to undergo ring-opening polymerization, which is initiated by thermal activation. This process leads to the formation of polybenzoxazine networks with excellent mechanical and thermal properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects .
Comparison with Similar Compounds
- 2,4-Diethyl-1,3-benzoxazine
- 2,4,4-Trimethyl-1,3-benzoxazine
- 2,4,4-Triisopropyl-1,3-benzoxazine
Comparison: 2,4,4-Triethyl-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other benzoxazines may not perform as well .
Properties
IUPAC Name |
2,4,4-triethyl-1,3-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-13-15-14(5-2,6-3)11-9-7-8-10-12(11)16-13/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUWTXHEJCCSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(C2=CC=CC=C2O1)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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